molecular formula C10H11NO2 B3052086 2,3-dihydro-8-methoxy-4(1H)-Quinolinone CAS No. 3835-23-2

2,3-dihydro-8-methoxy-4(1H)-Quinolinone

Cat. No.: B3052086
CAS No.: 3835-23-2
M. Wt: 177.20 g/mol
InChI Key: WOWIYWPNRFBRDM-UHFFFAOYSA-N
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Description

2,3-dihydro-8-methoxy-4(1H)-Quinolinone is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis Processes : 2,3-Dihydro-8-methoxy-4(1H)-Quinolinone has been explored in various synthesis processes. For example, Connor, Young, and Strandtmann (1978) studied its reaction with acetic anhydride and thionyl chloride, leading to new compounds (Connor, Young, & Strandtmann, 1978).
  • Marine-Derived Fungus Study : Jian He et al. (2005) identified new diastereomeric quinolinones from the marine-derived fungus Penicillium janczewskii, demonstrating the compound's potential in marine biology and biochemistry (He et al., 2005).

Biological and Pharmacological Research

  • Bacteriostatic Properties : A study by Manandhar et al. (1985) on the aerial parts of Euodia lunu-ankenda highlighted the isolation of 4-methoxy-1-methyl-2(1H)quinolinone, emphasizing its relevance in studying bacteriostatic compounds (Manandhar et al., 1985).
  • Endophytic Fungus Research : Research by Ma et al. (2017) on an endophytic fungus from Nerium indicum led to the isolation of a new isoquinolone alkaloid, showing significant antifungal and antibacterial activities (Ma et al., 2017).

Novel Compound Synthesis and Properties

  • Structural Analysis and Synthesis : Michelini et al. (2019) conducted a detailed study on the synthesis and characterization of quinolinones, providing insights into their molecular structures and properties (Michelini et al., 2019).
  • Solid-Phase Synthesis : Kwak et al. (2015) explored the solid-phase synthesis of quinolinone, examining its potential biological activities, including antibacterial and anticancer properties (Kwak et al., 2015).

Applications in Medicinal Chemistry

  • Pharmacological Properties Review : Meiring, Petzer, and Petzer (2017) reviewed the pharmacological actions of compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold, highlighting its versatility in drug design (Meiring, Petzer, & Petzer, 2017).

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-4,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWIYWPNRFBRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70487460
Record name 5-METHOXY-2,3-DIHYDROQUINOLIN-4(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3835-23-2
Record name 5-METHOXY-2,3-DIHYDROQUINOLIN-4(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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